4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide
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Overview
Description
4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide is a chemical compound known for its diverse applications in scientific research. This compound is extensively used due to its unique properties, enabling advancements in various fields such as medicine, materials science, and environmental studies.
Preparation Methods
The synthesis of 4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide typically involves a nucleophilic aromatic substitution reaction. This reaction is carried out by treating 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include refluxing in ethanol under ultrasonic irradiation at 90°C for 30 minutes .
Chemical Reactions Analysis
4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including nucleophilic aromatic substitution and Schiff base formation. Common reagents used in these reactions include substituted aromatic or heteroaromatic aldehydes and α,ω-diaminoalkanes . The major products formed from these reactions are Schiff bases, which are characterized by their antimicrobial and antimalarial activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its antimicrobial and antimalarial properties . In materials science, it contributes to the development of new materials with unique properties. Additionally, it is used in environmental studies to understand the interactions of various chemical compounds with the environment.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects through nucleophilic aromatic substitution and Schiff base formation, which are crucial for its antimicrobial and antimalarial activities . The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to play a significant role in the compound’s biological activity .
Comparison with Similar Compounds
4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other Schiff bases derived from 7-chloro-4-aminoquinoline, which also exhibit antimicrobial and antimalarial activities . the presence of the 2,6-dichlorophenyl group in this compound enhances its biological activity and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
4-chloro-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O2/c15-8-4-5-9(13(20)6-8)14(21)19-18-7-10-11(16)2-1-3-12(10)17/h1-7,20H,(H,19,21)/b18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGIIAILSHRGPY-CNHKJKLMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.